Cas no 1394040-28-8 (N-(2-Methoxyethyl)-4-methylbenzene-1-carboximidamide hydrochloride)

N-(2-Methoxyethyl)-4-methylbenzene-1-carboximidamide hydrochloride is a synthetic organic compound featuring a carboximidamide functional group modified with a 2-methoxyethyl substituent. The hydrochloride salt enhances its stability and solubility, making it suitable for various chemical and pharmaceutical applications. The presence of the 4-methylphenyl group contributes to its lipophilic character, while the methoxyethyl moiety improves its reactivity in nucleophilic substitution reactions. This compound is particularly valuable in medicinal chemistry as an intermediate for the synthesis of bioactive molecules, including potential enzyme inhibitors or receptor modulators. Its well-defined structure and purity ensure consistent performance in research and industrial processes.
N-(2-Methoxyethyl)-4-methylbenzene-1-carboximidamide hydrochloride structure
1394040-28-8 structure
商品名:N-(2-Methoxyethyl)-4-methylbenzene-1-carboximidamide hydrochloride
CAS番号:1394040-28-8
MF:C11H17ClN2O
メガワット:228.718481779099
CID:4675327
PubChem ID:71756234

N-(2-Methoxyethyl)-4-methylbenzene-1-carboximidamide hydrochloride 化学的及び物理的性質

名前と識別子

    • N-(2-methoxyethyl)-4-methylbenzene-1-carboximidamide hydrochloride
    • NE41742
    • Z1428159809
    • N-(2-Methoxyethyl)-4-methylbenzene-1-carboximidamide hydrochloride
    • インチ: 1S/C11H16N2O.ClH/c1-9-3-5-10(6-4-9)11(12)13-7-8-14-2;/h3-6H,7-8H2,1-2H3,(H2,12,13);1H
    • InChIKey: OTZZFCBPOTVBPI-UHFFFAOYSA-N
    • ほほえんだ: Cl.O(C)CC/N=C(/C1C=CC(C)=CC=1)\N

計算された属性

  • 水素結合ドナー数: 2
  • 水素結合受容体数: 2
  • 重原子数: 15
  • 回転可能化学結合数: 4
  • 複雑さ: 184
  • トポロジー分子極性表面積: 47.6

N-(2-Methoxyethyl)-4-methylbenzene-1-carboximidamide hydrochloride 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-108823-5.0g
N-(2-methoxyethyl)-4-methylbenzene-1-carboximidamide hydrochloride
1394040-28-8 95%
5g
$2277.0 2023-06-10
TRC
B426990-100mg
N-(2-methoxyethyl)-4-methylbenzene-1-carboximidamide hydrochloride
1394040-28-8
100mg
$ 295.00 2022-06-07
Enamine
EN300-108823-0.1g
N-(2-methoxyethyl)-4-methylbenzene-1-carboximidamide hydrochloride
1394040-28-8 95%
0.1g
$272.0 2023-10-27
Enamine
EN300-108823-10g
N-(2-methoxyethyl)-4-methylbenzene-1-carboximidamide hydrochloride
1394040-28-8 95%
10g
$3376.0 2023-10-27
A2B Chem LLC
AV46170-500mg
N-(2-Methoxyethyl)-4-methylbenzene-1-carboximidamide hydrochloride
1394040-28-8 95%
500mg
$681.00 2024-01-04
1PlusChem
1P01A0M2-10g
N-(2-methoxyethyl)-4-methylbenzene-1-carboximidamide hydrochloride
1394040-28-8 95%
10g
$4235.00 2024-06-21
1PlusChem
1P01A0M2-100mg
N-(2-methoxyethyl)-4-methylbenzene-1-carboximidamide hydrochloride
1394040-28-8 95%
100mg
$387.00 2024-06-21
A2B Chem LLC
AV46170-100mg
N-(2-Methoxyethyl)-4-methylbenzene-1-carboximidamide hydrochloride
1394040-28-8 95%
100mg
$322.00 2024-01-04
1PlusChem
1P01A0M2-50mg
N-(2-methoxyethyl)-4-methylbenzene-1-carboximidamide hydrochloride
1394040-28-8 95%
50mg
$279.00 2024-06-21
Aaron
AR01A0UE-50mg
N-(2-methoxyethyl)-4-methylbenzene-1-carboximidamide hydrochloride
1394040-28-8 95%
50mg
$276.00 2025-02-08

N-(2-Methoxyethyl)-4-methylbenzene-1-carboximidamide hydrochloride 関連文献

N-(2-Methoxyethyl)-4-methylbenzene-1-carboximidamide hydrochlorideに関する追加情報

Introduction to N-(2-Methoxyethyl)-4-methylbenzene-1-carboximidamide Hydrochloride (CAS No. 1394040-28-8)

N-(2-Methoxyethyl)-4-methylbenzene-1-carboximidamide hydrochloride, with the CAS number 1394040-28-8, is a specialized chemical compound that has garnered significant attention in the field of pharmaceutical research and development. This compound belongs to the class of carboximidamides, which are known for their diverse biological activities and potential applications in drug design. The presence of a hydrochloride salt form enhances its solubility and bioavailability, making it a valuable candidate for further investigation.

The molecular structure of N-(2-Methoxyethyl)-4-methylbenzene-1-carboximidamide hydrochloride consists of a benzene ring substituted with a methyl group at the 4-position and an imidamide functional group at the 1-position. The 2-methoxyethyl side chain provides additional flexibility and reactivity, which can be exploited in various synthetic pathways. This structural arrangement not only contributes to its unique chemical properties but also opens up possibilities for its use in multiple therapeutic contexts.

In recent years, there has been a growing interest in carboximidamide derivatives due to their potential as intermediates in the synthesis of bioactive molecules. The imidamide moiety is particularly noteworthy as it can participate in hydrogen bonding interactions, which are crucial for the binding affinity of drug candidates to biological targets. Furthermore, the methoxyethyl group can influence the pharmacokinetic properties of the compound, affecting its absorption, distribution, metabolism, and excretion (ADME) profiles.

Recent studies have highlighted the significance of N-(2-Methoxyethyl)-4-methylbenzene-1-carboximidamide hydrochloride in the development of novel therapeutic agents. For instance, researchers have explored its potential as a scaffold for kinase inhibitors, which are widely used in the treatment of cancer and inflammatory diseases. The ability of this compound to modulate enzymatic activity makes it a promising candidate for further optimization.

One of the most compelling aspects of this compound is its versatility in chemical modifications. The presence of both the imidamide and methoxyethyl groups provides multiple sites for functionalization, allowing chemists to tailor its properties for specific applications. This flexibility has led to several innovative synthetic strategies being developed, which could potentially lead to the discovery of new drugs with improved efficacy and reduced side effects.

The pharmaceutical industry has been particularly interested in exploring the therapeutic potential of carboximidamides due to their reported biological activities. These activities include anti-inflammatory, antimicrobial, and antiviral properties, which have been observed in various preclinical studies. The hydrochloride salt form of N-(2-Methoxyethyl)-4-methylbenzene-1-carboximidamide hydrochloride further enhances its suitability for these studies by improving its solubility in aqueous solutions.

In conclusion, N-(2-Methoxyethyl)-4-methylbenzene-1-carboximidamide hydrochloride (CAS No. 1394040-28-8) represents a significant advancement in pharmaceutical chemistry. Its unique structural features and potential biological activities make it a valuable compound for further research and development. As our understanding of its properties continues to grow, it is likely that this compound will play an increasingly important role in the discovery and synthesis of new therapeutic agents.

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